molecular formula C9H9N5O4S B14278802 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- CAS No. 133088-71-8

1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-

Cat. No.: B14278802
CAS No.: 133088-71-8
M. Wt: 283.27 g/mol
InChI Key: MMJQNWICHDGNRC-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- is a complex organic compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methylsulfonyl group and a nitrophenylmethyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached via nucleophilic substitution reactions, often using a nitrophenylmethyl halide as the starting material.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenylmethyl group can enhance its binding affinity to certain targets, while the methylsulfonyl group can influence its solubility and stability.

Comparison with Similar Compounds

1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- can be compared with other tetrazole derivatives, such as:

    1H-Tetrazole, 5-methyl-: Lacks the nitrophenylmethyl and methylsulfonyl groups, resulting in different chemical properties and applications.

    1H-Tetrazole, 5-(phenyl)-: Contains a phenyl group instead of the nitrophenylmethyl group, leading to variations in reactivity and biological activity.

    1H-Tetrazole, 5-(methylsulfonyl)-: Similar in structure but lacks the nitrophenylmethyl group, affecting its overall properties and uses.

The uniqueness of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- lies in the combination of the methylsulfonyl and nitrophenylmethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

133088-71-8

Molecular Formula

C9H9N5O4S

Molecular Weight

283.27 g/mol

IUPAC Name

5-methylsulfonyl-1-[(4-nitrophenyl)methyl]tetrazole

InChI

InChI=1S/C9H9N5O4S/c1-19(17,18)9-10-11-12-13(9)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3

InChI Key

MMJQNWICHDGNRC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=NN1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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